

# Application Note: Determination of Dichlofluanid in Vegetable Matrices using GC-MS/MS

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Compound of Interest		
Compound Name:	Dichlofluanid	
Cat. No.:	B1670457	Get Quote

Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Dichlofluanid** is a broad-spectrum sulfamide fungicide used to control various fungal diseases in fruits, vegetables, and ornamental plants. Due to its potential risks to human health and the environment, regulatory bodies have established maximum residue limits (MRLs) for **Dichlofluanid** in food products. Consequently, sensitive and selective analytical methods are required for the routine monitoring of its residues. This application note details a robust and validated method for the quantitative analysis of **Dichlofluanid** in vegetable samples using Gas Chromatography coupled with tandem Mass Spectrometry (GC-MS/MS). The method employs a dispersive solid-phase extraction (d-SPE) technique, commonly known as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), for sample preparation, ensuring high recovery and efficient matrix cleanup.

# Experimental Sample Preparation (QuEChERS Method)

A dispersive solid-phase extraction (d-SPE) method was utilized for the extraction and cleanup of **Dichlofluanid** from vegetable samples.[1][2]

Protocol:



- Homogenization: Weigh 10.0 g of a homogenized vegetable sample into a 50 mL centrifuge tube.
- Extraction: Add 20 mL of a 1:1 (v/v) mixture of acetone and ethyl acetate to the tube.[1] Extract the sample for 10 minutes using a mechanical oscillator.
- Salting Out: Add 3.5 g of anhydrous magnesium sulfate (MgSO<sub>4</sub>) and 3.5 g of sodium chloride (NaCl). Vortex the mixture for 1 minute.[1]
- Centrifugation: Centrifuge the tube for 3 minutes at 5,000 rpm.[1]
- Dispersive SPE Cleanup: Transfer the supernatant to a clean tube containing primary secondary amine (PSA), graphitized carbon black (GCB), and anhydrous MgSO<sub>4</sub> for cleanup.[2]
- Final Preparation: Take an aliquot of the cleaned extract, evaporate to near dryness under a gentle stream of nitrogen, and reconstitute in a suitable solvent (e.g., acetone/hexane 1:1) for GC-MS/MS analysis.[3]

## **GC-MS/MS Analysis**

The analysis was performed on a triple quadrupole gas chromatograph-mass spectrometer.

Instrumentation Parameters:



Parameter	Value
Gas Chromatograph	Agilent 7890 GC or equivalent[1]
Capillary Column	DB-5 MS (30 m x 0.25 mm x 0.25 $\mu$ m) or equivalent[1]
Injection Volume	1 μL (Splitless)[1]
Injector Temperature	250°C[1]
Carrier Gas	Helium (99.999% purity)[1]
Flow Rate	1.2 mL/min[1]
Oven Temperature Program	Start at 100°C (hold for 2 min), ramp to 200°C at 30°C/min, then ramp to 280°C at 10°C/min (hold for 2 min)[1]
Mass Spectrometer	Agilent 5975 MS or equivalent triple quadrupole MS[1]
Ionization Mode	Electron Impact (EI)[1]
Electron Energy	70 eV[1]
Ion Source Temperature	230°C[1]
Quadrupole Temperature	150°C[1]
Interface Temperature	280°C[1]
Acquisition Mode	Multiple Reaction Monitoring (MRM)

### MRM Transitions:

The selection of precursor and product ions is critical for the selective and sensitive detection of **Dichlofluanid**. The following MRM transitions are recommended:



Precursor Ion (m/z)	Product Ion (Quantifier) (m/z)	Product Ion (Qualifier) (m/z)
223.9	123.1	77.0[4]
223.97	122.99	-[3]
225.97	122.99	-[3]

# Results and Discussion Method Validation

The analytical method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, and precision.

#### Quantitative Data Summary:

Parameter	Result
Linearity Range	0.02 - 2.00 mg/L[1][2]
Correlation Coefficient (r²)	0.9994[1][2]
Limit of Detection (LOD)	0.13 μg/kg (S/N = 3)[1][2]
Limit of Quantification (LOQ)	0.43 μg/kg (S/N = 10)[1][2]
Recovery (at 0.01, 0.02, 0.05 mg/kg spiking levels)	73.3% - 116.7%[1][2]
Relative Standard Deviation (RSD)	4.1% - 22.3%[1][2]

The method demonstrates excellent linearity over the tested concentration range. The low LOD and LOQ values indicate high sensitivity, making it suitable for residue analysis at trace levels. The recovery and precision data are within the acceptable limits for pesticide residue analysis.

# Visualization of Protocols Experimental Workflow

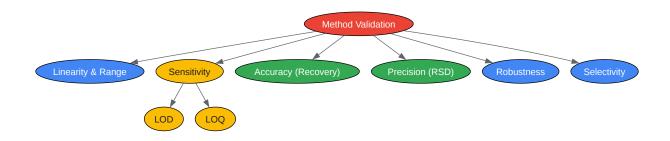




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Caption: Experimental workflow for **Dichlofluanid** analysis.

## **Analytical Method Validation Logic**



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Caption: Logical relationship of analytical method validation parameters.

## Conclusion

The developed GC-MS/MS method provides a reliable and sensitive approach for the determination of **Dichlofluanid** residues in vegetable samples. The use of a dispersive-SPE sample preparation procedure is quick, effective, and allows for high throughput.[1] The validation data confirms that the method is accurate, precise, and suitable for routine monitoring to ensure food safety and compliance with regulatory standards.



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## References

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